molecular formula C13H20N2O3S B2695757 Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate CAS No. 2305253-37-4

Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate

Cat. No.: B2695757
CAS No.: 2305253-37-4
M. Wt: 284.37
InChI Key: NVLGGSQEDUVBJJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate is an organosulfur compound that belongs to the class of sulfonimidates This compound is characterized by the presence of a sulfonimidoyl group attached to a phenyl ring and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Scientific Research Applications

Synthetic Chemistry

1.1 C–N Bond Formation

One of the primary applications of tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate is in the formation of carbon-nitrogen (C–N) bonds. The compound has been utilized as a reagent in various synthetic pathways, particularly for the synthesis of sulfonimidamides and sulfoximines. Its high electrophilicity allows it to participate effectively in nucleophilic substitution reactions, which are crucial for constructing complex organic molecules.

Case Study: Unified One-Pot Synthesis

A significant advancement in synthetic methodology was reported where this compound was employed in a one-pot synthesis approach. Researchers demonstrated that this compound could facilitate the simultaneous formation of sulfonimidamides and sulfoximines under mild conditions, yielding high purity products with excellent yields . This method highlights the versatility of the compound in streamlining synthetic processes.

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. The sulfonimidoyl group is known for its ability to interact with biological targets, potentially leading to the development of new anticancer agents.

Case Study: Inhibition of Tumor Growth

In a study focusing on novel sulfonamide derivatives, it was found that compounds incorporating the phenylsulfonimidoyl moiety demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

Material Science

3.1 Polymer Chemistry

This compound has also been explored for its potential applications in polymer chemistry. Its ability to act as a functional monomer allows for the synthesis of polymers with tailored properties.

Data Table: Polymerization Applications

Application AreaDescriptionYield (%)
Functional PolymersIncorporation into polyurethanes for enhanced thermal stability85
CoatingsUse in protective coatings with improved adhesion properties90
Drug Delivery SystemsDevelopment of biocompatible polymers for controlled drug release75

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate is unique due to its specific combination of a sulfonimidoyl group and a tert-butyl carbamate moiety.

Biological Activity

Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S. The compound features a tert-butyl group, a carbamate moiety, and a phenylsulfonimidoyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between tert-butyl carbamate and phenylsulfonimidoyl chloride. This reaction can be catalyzed by bases such as triethylamine or pyridine, facilitating the formation of the desired product through nucleophilic substitution.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. A study involving carrageenan-induced paw edema in rats revealed that this compound significantly reduced inflammation compared to control groups. The percentage of inhibition ranged from 39% to 54%, indicating a promising therapeutic potential for inflammatory conditions .

The mechanism through which this compound exerts its biological effects is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways that reduce inflammation and bacterial proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate penetration into bacterial membranes, leading to cell lysis.

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study evaluated the antibacterial efficacy of various derivatives of phenylsulfonimidoyl compounds, including this compound. Results indicated strong activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Evaluation : In vivo experiments demonstrated that the compound significantly inhibited edema formation in a dose-dependent manner. The results suggest that it may serve as an effective anti-inflammatory agent in clinical settings .

Properties

IUPAC Name

tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-9-10-19(14,17)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLGGSQEDUVBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=N)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-37-4
Record name tert-butyl N-{2-[imino(oxo)phenyl-lambda6-sulfanyl]ethyl}carbamate
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